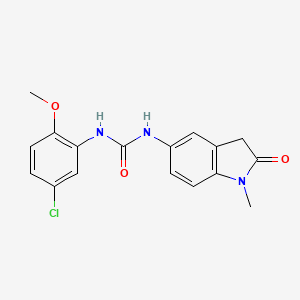

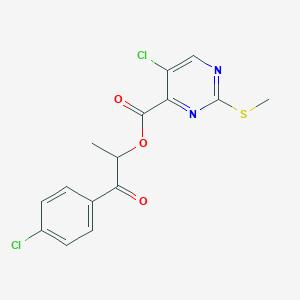

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl) benzenesulfonamides, involves the formation of Schiff bases which are known to exhibit potent urease inhibitory activity. These compounds were synthesized with the aim of treating gastrointestinal tract disorders and hepatic encephalopathy, suggesting a method that could potentially be adapted for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea with similar bioactivity .

Molecular Structure Analysis

The molecular structure of a related compound, 1-(2-methyl-3-oxoisoindolin-5-yl)urea, was analyzed through NMR spectroscopy and theoretical studies. It was found to bind CG base pairs in the major groove, indicating a specific interaction with DNA. Two polymorphs of this compound were identified, both showing an identical molecular conformation but with completely different crystal packing. This suggests that the compound of interest may also exhibit polymorphism, which could affect its physical properties and bioactivity .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, the studies on related compounds suggest that they may undergo similar reactions, such as the formation of hydrogen-bonded complexes. These interactions are crucial for the biological activity of these compounds, as they can influence the binding to enzymes or DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were characterized by their ability to form centrosymmetric dimers through N–H···O interactions, which is a common feature in urea derivatives. The different crystal packing observed in the polymorphs of 1-(2-methyl-3-oxoisoindolin-5-yl)urea indicates that slight variations in the molecular structure can lead to significant changes in the solid-state arrangement. This could imply that the physical properties such as solubility, melting point, and stability of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea may also vary depending on its crystalline form .

Applications De Recherche Scientifique

Urease Inhibitors and Medical Applications

Urease inhibitors, including various urea derivatives, play a significant role in medical applications, particularly in treating gastric and urinary tract infections caused by urease-producing bacteria. These compounds, including urea derivatives, have been extensively studied for their potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This activity is crucial for the pathogenicity of certain bacteria in infections like Helicobacter pylori-induced gastric ulcers and Proteus-induced urinary tract infections. The exploration of urea derivatives as urease inhibitors suggests their potential therapeutic applications in managing these infections (Kosikowska & Berlicki, 2011).

Agricultural Applications

In agriculture, urea derivatives are explored for their role as nitrification inhibitors to enhance the efficiency of urea-based fertilizers. By inhibiting the nitrification process, these compounds can reduce nitrogen loss from soil, improving fertilizer use efficiency and reducing environmental pollution. The application of urease and nitrification inhibitors, including urea derivatives, represents a promising approach to address the challenges of nitrogen loss in agriculture, contributing to more sustainable farming practices (Ray et al., 2020).

Drug Design and Bioactivity

Urea derivatives are significant in drug design due to their unique hydrogen-binding capabilities, making them integral in modulating drug-target interactions. These compounds are included in small molecules with a wide range of bioactivities, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The exploration of urea derivatives in drug design underscores their importance in developing new therapeutics across various biological targets, highlighting their potential in advancing medical treatments (Jagtap et al., 2017).

Energy Storage

Urea derivatives have also been explored for their potential in energy storage applications, particularly as hydrogen carriers for fuel cells. The unique properties of urea, including its non-toxicity, stability, and ease of transport and storage, make it an attractive candidate for developing sustainable hydrogen storage solutions. Research in this area aims to leverage the abundant and cost-effective nature of urea for energy applications, contributing to the advancement of clean energy technologies (Rollinson et al., 2011).

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSAINKMLFMBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)